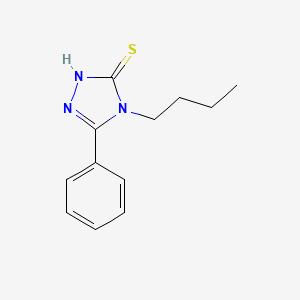

4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol

説明

4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with butyl and phenyl groups, and a thiol group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline ethanol solution to form potassium dithiocarbazinate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

化学反応の分析

Types of Reactions: 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides are often employed in substitution reactions.

Major Products:

Oxidation: Disulfides.

Reduction: Various reduced triazole derivatives.

Substitution: Alkylated triazole compounds.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol serves as an essential building block for synthesizing more complex triazole derivatives. Its unique structure allows chemists to modify and create new compounds with specific properties tailored for various applications in medicinal chemistry and materials science .

Biological Activities

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study synthesized several derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and tested their antimicrobial activity against common pathogens. Results indicated that some derivatives displayed significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential in treating infections resistant to conventional antibiotics .

Medicinal Applications

Potential Therapeutic Agents

The compound has been investigated for its potential use in drug development. Its derivatives are being studied for anti-inflammatory and anticancer activities. For instance, triazole-containing compounds have shown efficacy against various cancer cell lines by inducing apoptosis through specific signaling pathways .

Case Study: Cancer Research

In a recent study, triazole derivatives were evaluated for their cytotoxic effects on cancer cells. Compounds exhibited varying degrees of activity, with some showing effectiveness comparable to established chemotherapeutics. This highlights the potential of this compound in oncology research .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in developing new materials with unique properties. Its incorporation into polymers can enhance material characteristics such as thermal stability and mechanical strength .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Synthesis of triazole derivatives |

| Biological Activity | Antimicrobial properties | Effective against Staphylococcus aureus |

| Medicinal Applications | Potential therapeutic agents | Cytotoxic effects on cancer cell lines |

| Industrial Applications | Development of new materials | Enhanced thermal stability in polymers |

作用機序

The mechanism of action of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions, making it effective in corrosion inhibition. In biological systems, the compound can interact with enzymes and proteins, potentially disrupting their function and leading to antimicrobial effects .

類似化合物との比較

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-Allyl-5-(4-tert-butyl-phenyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its butyl substitution, which can influence its solubility and reactivity compared to other triazole derivatives. The presence of the butyl group can also affect the compound’s biological activity, making it distinct from its analogs .

生物活性

4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of the triazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structure enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.33 g/mol. The compound contains a triazole ring and a thiol group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group may interact with key enzymes involved in cellular processes, leading to inhibition or modulation of their activity.

- Receptor Interaction : The triazole moiety acts as a pharmacophore that can bind to biological receptors, affecting signaling pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Antimicrobial and Antifungal Activity

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. For instance:

- Antibacterial Activity : Various studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

- Antifungal Activity : It has also been tested against fungal strains such as Candida albicans and Aspergillus niger. The compound showed potent antifungal effects with MICs around 25 µg/mL against C. albicans .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Cell Line Studies : In vitro studies using human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma) demonstrated that this compound significantly inhibited cell proliferation. The IC50 values were reported to be approximately 30 µM for MDA-MB-231 cells .

- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Synthesis and Evaluation

A recent study synthesized several derivatives of triazole-thiol compounds based on the structure of this compound. These derivatives were evaluated for their antimicrobial and anticancer activities using standard assays like MTT and agar diffusion methods. Some derivatives exhibited enhanced potency compared to the parent compound .

Comparative Analysis

A comparative study highlighted the effectiveness of various triazole derivatives against cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-butyl-5-phenyl-triazole-thiol | MDA-MB-231 | 30 |

| N'-(dimethylamino)-benzylidene derivative | IGR39 | 25 |

| Hydrazone derivative | Panc-1 | 20 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

The synthesis typically involves cyclization of thiosemicarbazides or hydrazine derivatives. For example, acylation of hydrazine derivatives followed by intramolecular cyclization under basic or acidic conditions yields the triazole-thiol core. Alkylation or Mannich reactions can further modify the thiol group to generate derivatives. Microwave-assisted synthesis has been optimized to reduce reaction times and improve yields (e.g., 15–20 minutes at 100–150°C) . Key intermediates, such as 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, are often synthesized via nucleophilic substitution or condensation reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Elemental analysis to confirm purity and composition.

- FTIR spectroscopy to identify functional groups (e.g., S–H stretch at ~2550 cm⁻¹, N–H stretches in the 3200–3400 cm⁻¹ range) .

- ¹H/¹³C NMR to resolve substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, butyl chain protons at δ 0.8–1.6 ppm) .

- High-performance liquid chromatography (HPLC) with diode-array detection to verify compound individuality and purity .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the properties of this compound?

- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations predict electronic properties (e.g., HOMO-LUMO gaps), molecular electrostatic potentials, and thermodynamic stability. These studies help rationalize reactivity and interactions with biological targets .

- Molecular Docking: Autodock Vina or Schrödinger Suite can model ligand-protein interactions. For example, docking studies against M. tuberculosis enoyl-ACP reductase (PDB: 5WWP) reveal hydrogen bonding between the triazole-thiol scaffold and active-site residues (e.g., Tyr158, Lys165), supporting anti-tubercular activity .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in antimicrobial or antiradical activity often arise from variations in:

- Test concentrations (e.g., 0.1% vs. 1.0% for M. bovis inhibition) .

- Microbial strains (e.g., Gram-positive vs. Gram-negative bacteria).

- Experimental conditions (pH, temperature, and culture medium composition). Methodological standardization and dose-response studies (e.g., IC₅₀ calculations) are recommended to validate findings .

Q. What strategies optimize the design of coordination complexes with this compound?

The thiol group acts as a bidentate ligand, coordinating with transition metals (e.g., Ni(II), Cu(II)) in a 1:2 (metal:ligand) ratio. Synthesis in alcoholic media at 60–70°C for 4–6 hours yields stable complexes characterized by UV-Vis (d-d transitions) and molar conductivity measurements. These complexes exhibit enhanced antimicrobial activity compared to the free ligand, likely due to increased lipophilicity .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

- Alkylation of the thiol group (e.g., with halogenated alkanes) improves membrane permeability, enhancing antimicrobial potency .

- Mannich bases (e.g., 2-hydroxybenzylidene derivatives) increase antiradical activity by stabilizing free radicals via resonance .

- Heterocyclic substituents (e.g., pyrrole or indole) enable π-π stacking with enzyme active sites, as shown in cyclooxygenase-2 (COX-2) inhibition studies .

Q. Methodological Considerations

- Synthetic Optimization: Use microwave irradiation to reduce reaction times and byproduct formation .

- Biological Assays: Include positive controls (e.g., isoniazid for anti-TB assays) and measure zone-of-inhibition diameters or MIC values for reproducibility .

- Computational Validation: Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories) to assess binding stability .

特性

IUPAC Name |

4-butyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXVDDJJTWCFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205802 | |

| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26131-62-4 | |

| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26131-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。